3-溴-5-甲氧基苯甲酰胺

货号 B1375012

CAS 编号:

1177558-45-0

分子量: 230.06 g/mol

InChI 键: BCLZHRBOXZTZIO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

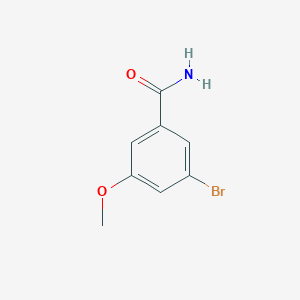

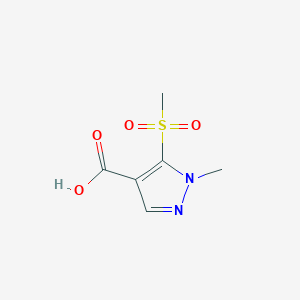

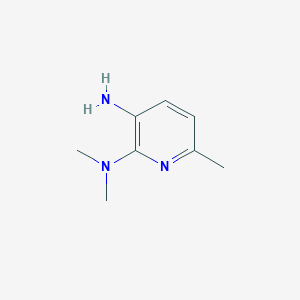

3-Bromo-5-methoxybenzamide is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is used in scientific research and has diverse applications due to its unique structure.

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxybenzamide includes a benzene ring with a bromo group at the 3rd position and a methoxy group at the 5th position . The compound also contains a carboxamide group .Physical And Chemical Properties Analysis

3-Bromo-5-methoxybenzamide is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用

Biomedicine

- Application : Nanomedicine delivery technology .

- Method : Polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability. Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .

- Results : This technology has shown good therapeutic effects in scientific research .

Organic Chemistry

- Application : Synthesis of novel benzamide compounds .

- Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Antioxidant and Antibacterial Activities

- Field : Biomedical Research .

- Application : Benzamides, including potentially 3-Bromo-5-methoxybenzamide, have been studied for their antioxidant and antibacterial activities .

- Method : A series of novel benzamide compounds were synthesized and their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Industrial Applications

- Field : Industrial Chemistry .

- Application : Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Method : The specific methods of application can vary widely depending on the industry and the specific use case .

- Results : The use of amide compounds in these industries can lead to improved product performance, though the specific results can vary .

Polymerization-Induced Self-Assembly

- Field : Polymer Chemistry .

- Application : Polymerization-induced self-assembly (PISA) is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies .

- Method : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms . This method enables the production of biodegradable objects and particles with various functionalities .

- Results : The use of PISA offers a broad spectrum of potential commercial applications .

Drug Discovery

- Field : Pharmaceutical Research .

- Application : Benzamides, including potentially 3-Bromo-5-methoxybenzamide, have been used in drug discovery .

- Method : The specific methods of application can vary widely depending on the specific use case .

- Results : The use of benzamides in drug discovery can lead to the development of new therapeutic agents .

安全和危害

属性

IUPAC Name |

3-bromo-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLZHRBOXZTZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727981 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxybenzamide | |

CAS RN |

1177558-45-0 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To a suspension of 3-bromo-5-(methyloxy)benzoic acid (9.6 g, 41.6 mmol) in toluene (60 mL), thionyl chloride (9.89 g, 83.1 mmol) and DMF (0.10 mL) were added and stirred at 50° C. for 4 h. The reaction was allowed to cooled to room temperature, and then the excess thionyl chloride was removed in vacuo. The residue was dissolved in toluene (50 mL) and the mixture was added to a solution of ammonia (25%, 50 mL). A precipitate formed and was filtered off using Celite, and dried, to afford 3-bromo-5-(methyloxy)benzamide (8.70 g, 90%).

Yield

90%

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)

![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)